molecular formula C20H24N2O4 B268927 N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

Cat. No. B268927
M. Wt: 356.4 g/mol
InChI Key: MDCVQITXCLXHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide, commonly known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed on a variety of cell types, including immune cells, endothelial cells, and cancer cells. Activation of the adenosine A3 receptor leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that is necessary for tumor growth. Additionally, IB-MECA has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

IB-MECA has several advantages for use in lab experiments. It is a selective agonist of the adenosine A3 receptor, which means that it has a specific target and is less likely to have off-target effects. Additionally, IB-MECA has been extensively studied in animal models, which means that there is a large body of literature on its effects and potential therapeutic applications. However, there are also some limitations to the use of IB-MECA in lab experiments. Its low yield and high cost may limit its availability for some researchers. Additionally, its effects may be cell-type specific, which means that its effects may not be generalizable to all cell types.

Future Directions

There are several future directions for the study of IB-MECA. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of IB-MECA. Additionally, further studies are needed to fully understand the mechanism of action of IB-MECA and its effects on different cell types. Another potential direction is the development of more potent and selective agonists of the adenosine A3 receptor for use in therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of IB-MECA in humans for the treatment of various diseases.

Synthesis Methods

The synthesis of IB-MECA involves several steps, including the reaction of 4-aminobenzamide with isobutyryl chloride to obtain N-(4-isobutyrylamino)benzamide. This intermediate is then treated with 2-methoxyethanol in the presence of a base to form the final product, IB-MECA. The yield of IB-MECA is typically around 40-50%.

Scientific Research Applications

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. IB-MECA has been studied in animal models of cancer, where it has been shown to inhibit tumor growth and metastasis. It has also been studied in models of inflammation, where it has been shown to reduce inflammation and improve tissue damage. Additionally, IB-MECA has been studied in models of autoimmune disorders, where it has been shown to reduce disease severity.

properties

Product Name

N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)19(23)21-16-6-8-17(9-7-16)22-20(24)15-4-10-18(11-5-15)26-13-12-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

MDCVQITXCLXHJV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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